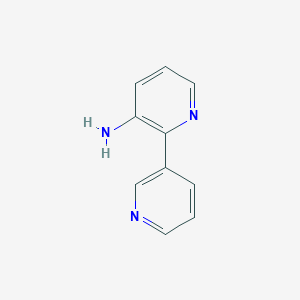

2-(Pyridin-3-yl)pyridin-3-amine

概要

説明

2-(Pyridin-3-yl)pyridin-3-amine is a bipyridine derivative characterized by two pyridine rings linked at the 2- and 3-positions, with an amine group at the 3-position of the second pyridine. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s planar geometry and hydrogen-bonding capability (via the amine group) enhance its ability to interact with biological targets, such as enzymes or receptors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with 3-bromopyridine under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the amine group of 3-aminopyridine attacks the bromine-substituted pyridine ring, resulting in the formation of the desired product .

Another method involves the use of transition metal catalysts, such as palladium, to facilitate the coupling of 3-aminopyridine with 3-bromopyridine. This method often employs ligands and bases to enhance the reaction efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and minimizing by-products.

化学反応の分析

Types of Reactions

2-(Pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated reagents, bases (e.g., sodium hydroxide), solvents (e.g., toluene, ethanol).

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

2-(Pyridin-3-yl)pyridin-3-amine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases involved in cancer progression, such as Aurora kinases and MPS1 . For instance, modifications to the pyridine moiety have led to enhanced selectivity and potency against specific cancer cell lines.

Kinase Inhibition

The compound has shown promise in inhibiting key kinases, which are crucial targets in cancer therapy. A study demonstrated that derivatives of this compound exhibited significant activity against a panel of kinases, suggesting its potential as a scaffold for developing new kinase inhibitors .

Neuroprotective Effects

Research has also explored the neuroprotective properties of pyridine derivatives. Compounds related to this compound have been linked to neuroprotection in models of neurodegenerative diseases, potentially through their ability to modulate signaling pathways involved in neuronal survival .

Material Science

Organic Electronics

The compound is being studied for applications in organic electronics, particularly as a building block for organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can enhance charge transport and stability .

Dyes and Pigments

Due to its structural characteristics, this compound is also explored as a dye component in various formulations. Its ability to absorb light at specific wavelengths makes it valuable in developing colorants for textiles and coatings .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from simpler pyridine derivatives. The following table summarizes common synthetic routes and yields:

| Synthetic Route | Conditions | Yield |

|---|---|---|

| Reaction with guanidine hydrochloride | Reflux in butan-1-ol | 88% |

| Heating with sodium hydroxide | Tert-butyl alcohol at 120°C | 90% |

| Coupling reactions with aryl halides | Palladium-catalyzed coupling | Varies (typically >70%) |

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyridine-based compounds, including derivatives of this compound. The findings indicated that certain modifications led to enhanced potency against breast cancer cell lines, showcasing the compound's potential as a lead structure for new therapies .

Case Study 2: Organic Photovoltaics

In a recent investigation into organic photovoltaic materials, researchers incorporated this compound into polymer blends. The results showed improved charge mobility and device efficiency compared to traditional materials, highlighting its applicability in sustainable energy solutions .

作用機序

The mechanism of action of 2-(Pyridin-3-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. For example, it may inhibit the activity of certain kinases or bind to receptor sites, leading to changes in cellular signaling and function .

類似化合物との比較

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications

Key Observations :

- Electron-Donating Groups (e.g., methoxy in ): Increase solubility and modulate receptor binding via steric and electronic effects.

- Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Enhance metabolic stability and enzyme inhibition potency.

- Heterocyclic Replacements (e.g., thiophene in ): Alter electronic density and bioactivity profiles, enabling antimicrobial applications.

Key Observations :

- Microwave-assisted synthesis (e.g., ) reduces reaction times from hours to minutes while maintaining high yields (75–91%).

- Multi-step routes for complex derivatives like UDD prioritize scalability for pharmacological applications .

Physicochemical and Spectral Properties

Table 3: Spectral and Physicochemical Data

Key Observations :

- The amine group in this compound contributes to distinct NMR signals (e.g., δ 8.49 ppm for pyridine protons) .

- Lipophilic substituents (e.g., trifluoromethyl in UDD) reduce aqueous solubility but enhance membrane permeability .

Table 4: Pharmacological Profiles of Selected Analogues

Key Observations :

生物活性

2-(Pyridin-3-yl)pyridin-3-amine, a compound featuring a pyridine core, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structural characteristics of this compound, highlighting its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves methods such as Buchwald-Hartwig amination. This technique allows for the formation of N-aryl derivatives with moderate to good yields, emphasizing the versatility of pyridine derivatives in drug development. For instance, reactions using palladium catalysts have shown yields ranging from 27% to 82% depending on the specific reaction conditions employed .

Biological Activity

The biological activity of this compound has been evaluated across various assays, particularly focusing on its kinase inhibition properties. The compound has demonstrated significant inhibitory effects against several kinases, which are crucial targets in cancer therapy.

Kinase Inhibition Profile

A study profiling a series of aminopyridine derivatives revealed that this compound exhibited notable inhibitory activity against Aurora A and AKT2 kinases, with inhibition percentages reaching up to 77% at a concentration of 100 µM . The introduction of substituents on the pyridine rings often enhances the biochemical activity, as indicated by increased inhibition rates when compared to less substituted analogs.

| Compound | Target Kinase | Inhibition (%) at 100 µM |

|---|---|---|

| This compound | Aurora A | 58 |

| This compound | AKT2 | 77 |

| Compound with quinoline moiety | Aurora A | Higher than 58 |

| Compound with 2-methylaminopyrimidine | Multiple kinases | >50 |

Structure-Activity Relationships (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications at specific positions on the pyridine rings can lead to variations in potency and selectivity against different kinases. For example, the substitution of a pyridyl ring with a quinoline moiety significantly enhanced the selectivity and activity against Aurora A and MPS1 kinases .

Antiparasitic Activity

In addition to kinase inhibition, derivatives of pyridine compounds have been explored for their antiparasitic properties. Research indicates that modifications in the structure can lead to varying degrees of efficacy against malaria parasites by targeting PfATP4, a key protein involved in parasite survival. Certain analogs showed improved metabolic stability and aqueous solubility while maintaining significant antiparasitic activity .

Antibacterial Activity

A series of studies have also evaluated the antibacterial properties of pyridine derivatives similar to this compound. These studies demonstrated that certain compounds could inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections . The binding interactions within bacterial ribosomal structures were analyzed through docking studies, revealing insights into how these compounds exert their effects at the molecular level.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(pyridin-3-yl)pyridin-3-amine?

Microwave-assisted synthesis is a high-yield method. For example, reacting 2-(2-bromophenoxy)pyridin-3-amine under microwave conditions achieves 91% yield via Ullmann coupling. Key parameters include solvent choice (DMSO), temperature (140–160°C), and catalyst (CuBr). Traditional methods may require longer reaction times and lower yields .

Q. How can NMR spectroscopy characterize this compound derivatives?

-NMR and -NMR are critical. For instance, the aromatic proton signals in 2-(2-bromophenoxy)pyridin-3-amine appear at δ 7.75–7.72 ppm (pyridine ring) and δ 7.46–7.08 ppm (bromophenyl group). The acetamide derivative shows a singlet at δ 2.18 ppm for the methyl group. Cross-verify with -NMR peaks (e.g., δ 170.04 ppm for carbonyl) to confirm functional groups .

Q. What purification techniques are effective for this compound?

Column chromatography using ethyl acetate/hexane gradients (0–100%) is standard. For hygroscopic derivatives (e.g., trifluoromethyl-substituted analogs), use inert atmosphere handling and silica gel with activated molecular sieves to avoid moisture absorption .

Q. How should researchers handle stability issues during storage?

Store under inert gas (argon/nitrogen) in amber vials at room temperature. For hygroscopic variants (e.g., 2-amino-3-(trifluoromethyl)pyridine), add desiccants like silica gel to the storage container .

Advanced Research Questions

Q. How to resolve contradictory NMR data in structural elucidation?

Contradictions may arise from tautomerism or impurities. For example, pyridinamine derivatives can exhibit keto-enol tautomerism. Use --HMBC NMR or computational modeling (DFT) to confirm tautomeric forms. Compare experimental data with simulated spectra .

Q. What strategies improve low yields in Ullmann coupling reactions?

Optimize catalyst loading (e.g., 10 mol% CuBr) and ligand (1,10-phenanthroline). Solvent polarity adjustments (e.g., DMF instead of DMSO) and microwave irradiation time (30–60 minutes) can enhance efficiency. Monitor by LCMS (e.g., [M+H] = 307.0) to track intermediate formation .

Q. How to address challenges in crystallographic refinement of derivatives?

Use SHELXL for high-resolution data. For twinned crystals, apply the TWIN/BASF commands. If thermal motion obscures substituents (e.g., trifluoromethyl groups), apply anisotropic displacement parameters and validate with R-factor convergence (<5%) .

Q. What derivatization methods expand the compound’s functionality?

Introduce electron-withdrawing groups (e.g., trifluoromethyl) via nucleophilic substitution. For example, react 2-amino-3-bromopyridine with CuCN in DMF to install cyano groups. Alternatively, Suzuki-Miyaura coupling adds aryl/heteroaryl moieties .

Q. How to identify byproducts in microwave-assisted syntheses?

Use LCMS/HRMS to detect unexpected adducts (e.g., [M+Na] or dehalogenated products). For example, a byproduct with [M+H] = 355.2 may indicate iodination instead of bromination. Confirm with -NMR if fluorinated reagents are used .

Q. How to manage hygroscopicity in pharmacological assays?

Lyophilize the compound and reconstitute in anhydrous DMSO immediately before use. For in vitro studies, pre-treat assay plates under vacuum to remove residual moisture. Monitor compound integrity via HPLC-UV (λ = 254 nm) .

特性

IUPAC Name |

2-pyridin-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXNFVKMCMRREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。